
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-kappaB (NF-κB) pathway. It was first synthesized in 2003 by researchers at the University of Dundee in the United Kingdom. Since then, TPCA-1 has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in the immune response. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide inhibits the activation of this pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. By inhibiting IKKβ, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has anti-inflammatory effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various biological processes. However, like any other small molecule inhibitor, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has its limitations. It can have off-target effects and may not be suitable for use in certain experimental systems. Additionally, the optimal concentration and duration of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research involving N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the identification of new targets for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors. Additionally, the use of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide in combination with other drugs or therapies may have synergistic effects and could be explored further. Finally, the potential clinical applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide and other NF-κB inhibitors should be investigated in more detail.
Synthesis Methods
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran intermediate, which is then coupled with a pyridine carboxylic acid derivative to form N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been used in studies related to cancer, autoimmune diseases, and infectious diseases. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-4-7-15-8-5-10)16-12-2-1-3-13-11(12)6-9-18-13/h4-9,12H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHFTYPFIEUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

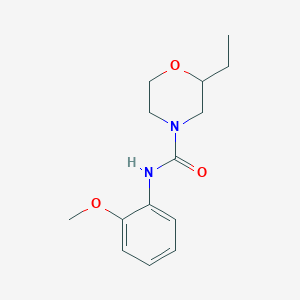
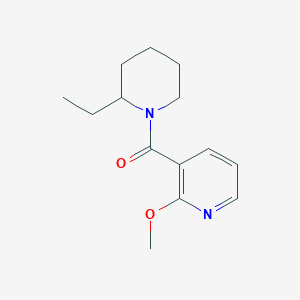
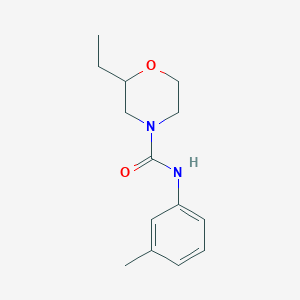
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
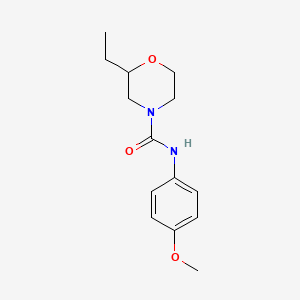

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
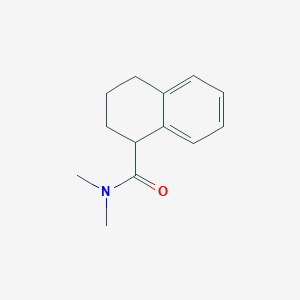
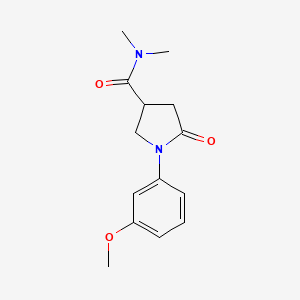
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
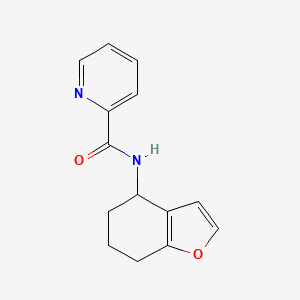

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)